
1-Methylidenestannirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methylidenestannirane is a chemical compound that belongs to the class of organotin compounds It is characterized by the presence of a tin atom bonded to a three-membered ring structure containing a methylene group
Métodos De Preparación
The synthesis of 1-Methylidenestannirane typically involves the reaction of stannylene compounds with methylene sources. One common method is the reaction of a stannylene with a methylene halide under controlled conditions. The reaction conditions often require the use of a catalyst and specific temperature and pressure settings to ensure the formation of the desired product. Industrial production methods may involve scaling up these reactions using continuous flow reactors to achieve higher yields and efficiency.
Análisis De Reacciones Químicas
1-Methylidenestannirane undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides or other organotin oxides.
Reduction: Reduction reactions can convert this compound to simpler organotin compounds.
Substitution: The methylene group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include halogens, hydrogen, and various organic compounds. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Methylidenestannirane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organotin compounds.
Biology: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Medicine: There is interest in its potential use in drug development, particularly in the design of organotin-based pharmaceuticals.
Industry: The compound is used in the production of specialized materials and as a catalyst in certain industrial processes.
Mecanismo De Acción
The mechanism of action of 1-Methylidenestannirane involves its interaction with various molecular targets. The tin atom in the compound can form bonds with other atoms or molecules, leading to the formation of new chemical species. These interactions can affect molecular pathways and processes, making the compound useful in catalysis and other applications.
Comparación Con Compuestos Similares
1-Methylidenestannirane can be compared with other organotin compounds, such as:
- Trimethyltin chloride
- Tributyltin oxide
- Tetramethyltin These compounds share some similarities in their chemical behavior but differ in their specific structures and reactivity. This compound is unique due to its three-membered ring structure, which imparts distinct chemical properties and reactivity.
Propiedades
Número CAS |
880874-43-1 |
|---|---|
Fórmula molecular |
C3H6Sn |
Peso molecular |
160.79 g/mol |
Nombre IUPAC |
1-methylidenestannirane |
InChI |
InChI=1S/C2H4.CH2.Sn/c1-2;;/h1-2H2;1H2; |
Clave InChI |
AIAWKXQCUACWMN-UHFFFAOYSA-N |
SMILES canónico |
C=[Sn]1CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


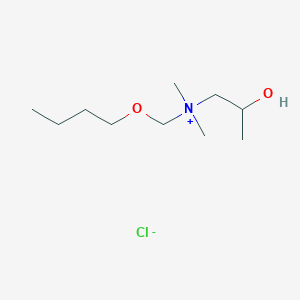
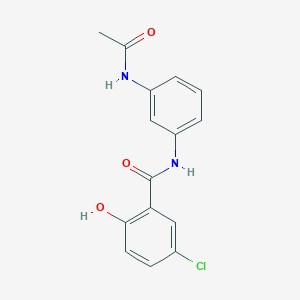
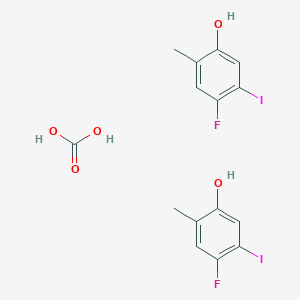


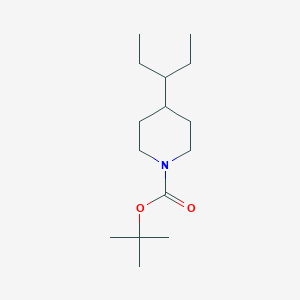
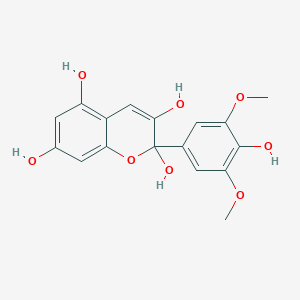
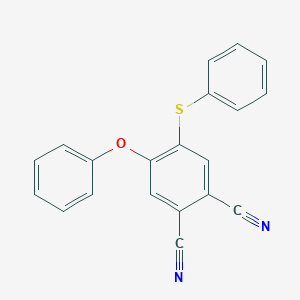
![Silane, (1,1-dimethylethyl)dimethyl[2-methyl-4-(phenylsulfonyl)butoxy]-](/img/structure/B12600558.png)
![2-Pentynoic acid, 4-[(ethoxycarbonyl)oxy]-, ethyl ester, (4S)-](/img/structure/B12600576.png)
![Piperidine, 1-[(4-chlorophenoxy)acetyl]-4-(4-fluorophenoxy)-](/img/structure/B12600600.png)
![2-Thiophenamine, 5-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-](/img/structure/B12600607.png)
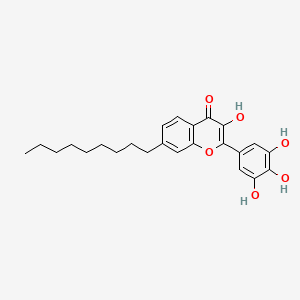
![1-[(4-Methylphenyl)sulfanyl]-2-(propan-2-yl)benzene](/img/structure/B12600616.png)
